

An In-depth Technical Guide to 4-Methyl-1-phenylpentan-2-one

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Compound of Interest

Compound Name: 4-Methyl-1-phenyl-2-pentanone

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1-phenylpentan-2-one, a ketone of interest in both flavor chemistry and as a potential scaffold in medicinal chemistry. The document details its chemical and physical properties, provides spectroscopic data for its characterization, and outlines a plausible synthetic route. Furthermore, it explores the relevance of the benzyl ketone moiety in the broader context of drug design and development, highlighting its role as a key intermediate in the synthesis of various bioactive molecules. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and pharmaceutical development.

Chemical Identity and Physical Properties

4-Methyl-1-phenylpentan-2-one, systematically named according to IUPAC nomenclature, is also known by several synonyms, the most common being Benzyl isobutyl ketone.^{[1][2]} It is a colorless, oily liquid with a characteristic sweet, woody, and spicy odor.^[3] At lower concentrations, it imparts a sweet and tart, fruity flavor, leading to its application as a flavoring agent in the food industry.^[3]

Table 1: Chemical Identifiers and Physical Properties of 4-Methyl-1-phenylpentan-2-one

Property	Value	Reference(s)
IUPAC Name	4-methyl-1-phenylpentan-2-one	[1][2]
Synonyms	4-Methyl-1-phenyl-2-pentanone, Benzyl isobutyl ketone, Isobutyl benzyl ketone	[1][2]
CAS Number	5349-62-2	
Molecular Formula	C ₁₂ H ₁₆ O	
Molecular Weight	176.25 g/mol	
Appearance	Colorless, oily liquid	[3]
Boiling Point	250-251 °C (at 760 mmHg)	
Density	0.949 g/mL at 25 °C	
Refractive Index (n _D ²⁰)	1.498	

Spectroscopic Data for Structural Elucidation

The structural confirmation of 4-methyl-1-phenylpentan-2-one is achieved through various spectroscopic techniques. Below is a summary of the expected and reported data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 2: Predicted ¹H NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one in CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.35	m	5H	Aromatic protons (C ₆ H ₅)
~ 3.65	s	2H	-CH ₂ -Ph
~ 2.40	d	2H	-CO-CH ₂ -
~ 2.10	m	1H	-CH(CH ₃) ₂
~ 0.90	d	6H	-CH(CH ₃) ₂

Table 3: Predicted ¹³C NMR Spectral Data for 4-Methyl-1-phenylpentan-2-one in CDCl₃

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~ 209	C	C=O (Ketone)
~ 134	C	Aromatic C (quaternary)
~ 129	CH	Aromatic CH
~ 128	CH	Aromatic CH
~ 127	CH	Aromatic CH
~ 51	CH ₂	-CO-CH ₂ -
~ 49	CH ₂	-CH ₂ -Ph
~ 25	CH	-CH(CH ₃) ₂
~ 22	CH ₃	-CH(CH ₃) ₂

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-methyl-1-phenylpentan-2-one is characterized by a strong absorption band corresponding to the ketone carbonyl group.

Table 4: Key IR Absorption Bands for 4-Methyl-1-phenylpentan-2-one

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3030	Medium	Aromatic C-H stretch
~ 2960	Strong	Aliphatic C-H stretch
~ 1715	Strong	C=O stretch (Ketone)
~ 1600, 1495, 1450	Medium-Weak	Aromatic C=C skeletal vibrations
~ 740, 700	Strong	C-H out-of-plane bend (monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 4-methyl-1-phenylpentan-2-one would be expected to show a molecular ion peak and characteristic fragment ions.

Table 5: Expected Mass Spectrometry Fragmentation for 4-Methyl-1-phenylpentan-2-one

m/z	Proposed Fragment Ion
176	[M] ⁺ (Molecular Ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion, from benzylic cleavage)
85	[CH ₂ CH(CH ₃) ₂ CO] ⁺
57	[C ₄ H ₉] ⁺ (Isobutyl cation)

Synthesis of 4-Methyl-1-phenylpentan-2-one

A plausible and efficient method for the synthesis of 4-methyl-1-phenylpentan-2-one involves the acylation of a suitable organometallic reagent with a phenylacetyl derivative. The following is a detailed experimental protocol based on standard organic synthesis methodologies.

Experimental Protocol: Synthesis via Acylation of an Organocadmium Reagent

This two-step procedure involves the preparation of an isobutylmagnesium bromide Grignard reagent, its conversion to diisobutylcadmium, and subsequent reaction with phenylacetyl chloride.

Step 1: Preparation of Diisobutylcadmium

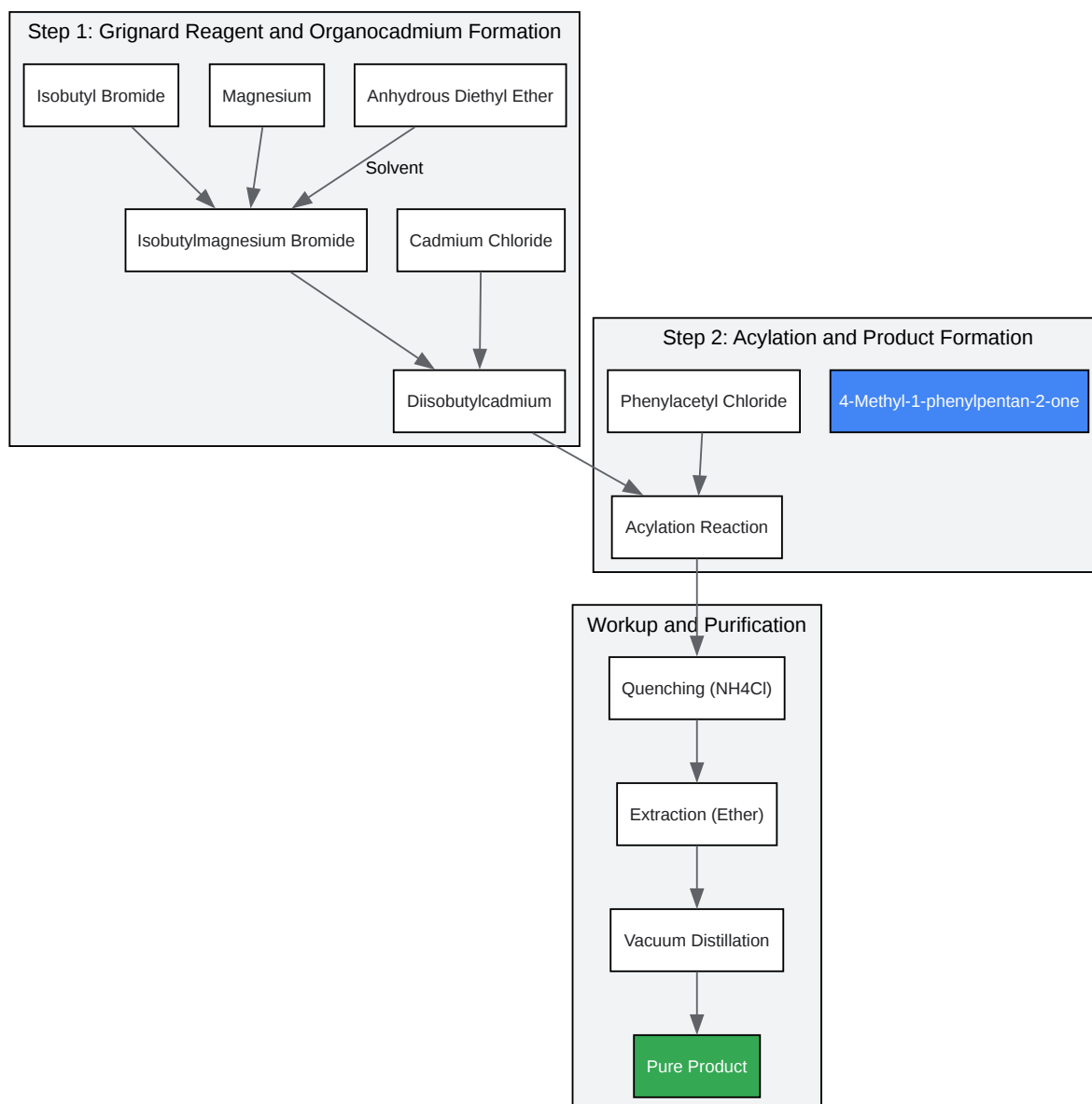
- In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
- Add a small volume of anhydrous diethyl ether to cover the magnesium.
- Add a small crystal of iodine to initiate the reaction.
- Slowly add a solution of isobutyl bromide (1.1 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux.
- After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of anhydrous cadmium chloride (0.5 eq) in anhydrous diethyl ether.
- Slowly add the Grignard reagent solution to the cadmium chloride suspension at 0 °C with vigorous stirring.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of diisobutylcadmium is now complete.

Step 2: Acylation to form 4-Methyl-1-phenylpentan-2-one

- Cool the diisobutylcadmium solution to 0 °C.

- Slowly add a solution of phenylacetyl chloride (1.0 eq) in anhydrous diethyl ether via the dropping funnel.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by vacuum distillation to yield pure 4-methyl-1-phenylpentan-2-one.

Synthesis Workflow for 4-Methyl-1-phenylpentan-2-one

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A plausible synthetic workflow for 4-Methyl-1-phenylpentan-2-one.

Relevance in Drug Design and Development

While 4-methyl-1-phenylpentan-2-one itself is not an established therapeutic agent, its core structure, the benzyl ketone moiety, is a significant pharmacophore and a versatile intermediate in medicinal chemistry.

The Benzyl Ketone Scaffold

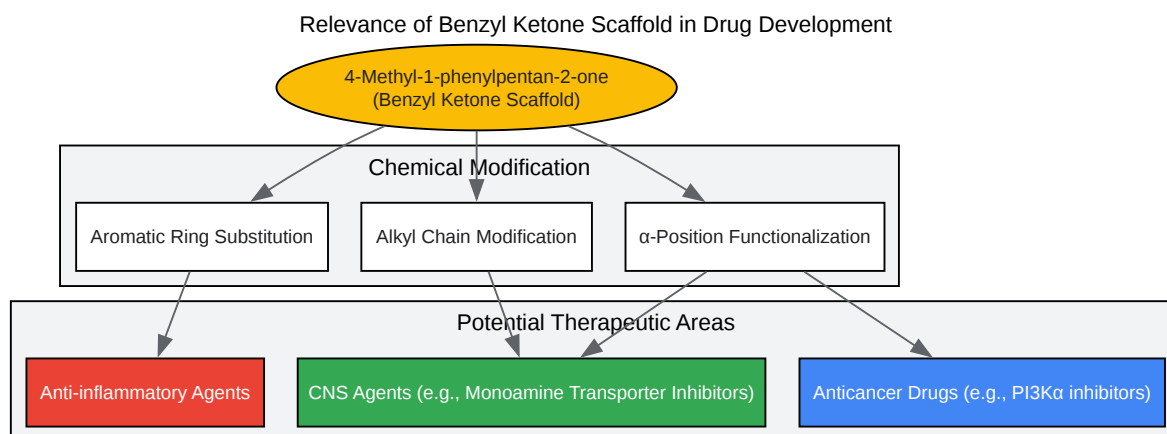
The benzyl ketone framework is present in a variety of biologically active compounds and serves as a key building block for more complex molecules.^[4] For instance, derivatives of benzyl phenyl ketones have been synthesized and investigated for their antibacterial and 5-lipoxygenase inhibitory activities, the latter being a target for anti-inflammatory drugs.^[5]

Intermediate in Pharmaceutical Synthesis

Benzyl ketones are crucial precursors in the synthesis of a wide range of pharmaceuticals. They are used in the development of:

- **Anti-inflammatory and Analgesic Drugs:** The benzyl ketone structure can be modified to produce compounds with potent anti-inflammatory and pain-relieving properties.^[3]
- **Anticancer Agents:** Substituted benzoin derivatives, which can be synthesized from benzyl ketones, have shown antiproliferative activity against various cancer cell lines, potentially through the inhibition of pathways like PI3K α .^[6]
- **Psychoactive Compounds:** The related structure, α -aminovalerophenone, forms the core of several synthetic cathinones. The study of these compounds provides insights into structure-activity relationships for monoamine transporter inhibitors, which are relevant for treating conditions like depression and ADHD.^[7]

The synthesis of 4-methyl-1-phenylpentan-2-one and its derivatives could, therefore, provide novel compounds for screening in various drug discovery programs. Its structure offers multiple points for chemical modification, allowing for the generation of a library of analogues to explore structure-activity relationships.



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The benzyl ketone scaffold as a versatile starting point for drug discovery.

Conclusion

4-Methyl-1-phenylpentan-2-one is a well-characterized compound with established applications in the flavor and fragrance industry. Beyond these uses, its chemical structure represents a valuable platform for medicinal chemistry and drug discovery. The synthetic accessibility of this benzyl ketone, coupled with the proven biological activities of related compounds, makes it and its future derivatives promising candidates for further investigation in the pursuit of novel therapeutic agents. This guide provides the foundational chemical, analytical, and synthetic information necessary for researchers to embark on such investigations.

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